molecular formula C15H17NO2 B2366388 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide CAS No. 2411274-27-4

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide

Cat. No. B2366388
CAS RN: 2411274-27-4
M. Wt: 243.306
InChI Key: OXYPLZYDAYAKQB-UHFFFAOYSA-N
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Description

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent inhibitor of the DYRK1A enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity.

Mechanism of Action

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide is a potent inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which is involved in various biological processes such as cell division, neuronal differentiation, and synaptic plasticity. The inhibition of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide by N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide leads to the modulation of various downstream signaling pathways, which results in the observed therapeutic effects.
Biochemical and Physiological Effects:
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It modulates the phosphorylation of various proteins involved in cell division, neuronal differentiation, and synaptic plasticity. It also reduces amyloid beta levels in Alzheimer's disease models and rescues neuronal defects in Down syndrome models. In cancer, it inhibits tumor growth and induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has several advantages for lab experiments. It is a potent and specific inhibitor of the N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide enzyme, which allows for the modulation of downstream signaling pathways. It has been extensively studied in various disease models, which provides a strong foundation for further research. However, there are also limitations to its use in lab experiments. Its potency may lead to off-target effects, and its therapeutic effects may be dose-dependent.

Future Directions

There are several future directions for the research of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Another direction is to optimize its synthesis method to obtain higher yields and purity of the compound. Additionally, further research is needed to understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with epichlorohydrin to form 2-(2,3-epoxypropoxy)-1-indanone. This intermediate is then reacted with propargylamine and butyric anhydride to yield the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Down syndrome, and cancer. It has been shown to improve cognitive function and reduce amyloid beta levels in Alzheimer's disease models. In Down syndrome models, it has been shown to rescue neuronal defects and improve cognitive function. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-4-15(17)16-9-10-18-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3,5-6,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYPLZYDAYAKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCOC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]but-2-ynamide

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